molecular formula C13H12F3NO3S B2961487 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(m-tolyl)acetamide CAS No. 325984-98-3

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(m-tolyl)acetamide

Cat. No. B2961487
CAS RN: 325984-98-3
M. Wt: 319.3
InChI Key: RXRRZBFZWCDFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(m-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of amides and is commonly referred to as DT-010.

Mechanism of Action

DT-010 exerts its pharmacological effects through multiple mechanisms of action. It has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DT-010 also exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. Additionally, DT-010 has been found to modulate the expression of various genes involved in inflammation and cell death.
Biochemical and Physiological Effects:
DT-010 has been found to possess significant biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. DT-010 has also been found to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and kidney. Additionally, DT-010 has been found to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

DT-010 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods without degradation. However, DT-010 has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its complex synthesis method requires expertise in organic chemistry.

Future Directions

DT-010 has significant potential for future research. Some of the future directions for research include:
1. Investigating the potential use of DT-010 in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis.
2. Studying the effects of DT-010 on the gut microbiome and its potential use in the treatment of gastrointestinal diseases.
3. Investigating the potential use of DT-010 in the treatment of metabolic disorders such as obesity and metabolic syndrome.
4. Studying the effects of DT-010 on the immune system and its potential use in the treatment of autoimmune diseases.
5. Investigating the potential use of DT-010 as a dietary supplement for its antioxidant and anti-inflammatory effects.
Conclusion:
DT-010 is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It possesses significant antioxidant, anti-inflammatory, and neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases, cancer, diabetes, and cardiovascular diseases. DT-010 has several advantages for lab experiments, but its complex synthesis method and relatively high cost are some of its limitations. Future research directions include investigating the potential use of DT-010 in the treatment of other diseases and studying its effects on the immune system and the gut microbiome.

Synthesis Methods

DT-010 is synthesized through a multistep process that involves the reaction of 2,3-dihydrothiophene-3-one with m-toluidine in the presence of trifluoroacetic anhydride. The resulting product is then treated with hydrogen peroxide to obtain DT-010. The synthesis method of DT-010 is complex and requires expertise in organic chemistry.

Scientific Research Applications

DT-010 has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant antioxidant, anti-inflammatory, and neuroprotective properties. DT-010 has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been investigated for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3S/c1-9-3-2-4-10(7-9)17(12(18)13(14,15)16)11-5-6-21(19,20)8-11/h2-7,11H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRRZBFZWCDFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(m-tolyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.